Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid: An In-depth Technical Guide
Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid: An In-depth Technical Guide
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Specifically, N-substituted pyrrole-3-carboxylic acids are valuable building blocks in drug discovery, lending themselves to a variety of chemical modifications. This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a compound of interest for the development of novel therapeutic agents. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key transformations.
Synthetic Strategy: A Two-Step Approach from 1-tert-butyl-1H-pyrrole
While classical methods like the Paal-Knorr and Hantzsch syntheses are fundamental for constructing pyrrole rings, a more direct and often higher-yielding approach for the target molecule begins with the commercially available 1-tert-butyl-1H-pyrrole.[1][2] Our strategy hinges on a two-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the pyrrole ring.
-
Oxidation: Conversion of the resulting aldehyde to the desired carboxylic acid.
This pathway is advantageous due to the ready availability of the starting material and the generally high efficiency and regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles. The bulky tert-butyl group on the nitrogen atom sterically hinders the C2 and C5 positions, thereby favoring electrophilic substitution at the C3 position.
Visualizing the Synthesis
Caption: Overall synthetic workflow for 1-tert-butyl-1H-pyrrole-3-carboxylic acid.
Part 1: Vilsmeier-Haack Formylation of 1-tert-butyl-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Mechanism of Vilsmeier-Haack Formylation
The mechanism proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.
-
Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrrole.
Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrrole-3-carbaldehyde
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-tert-butyl-1H-pyrrole | 123.21 | 10.0 g | 0.081 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 13.7 g (8.4 mL) | 0.089 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate soln. | - | 150 mL | - |
| Saturated sodium chloride soln. (Brine) | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (8.4 mL, 0.089 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 1-tert-butyl-1H-pyrrole (10.0 g, 0.081 mol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent solution over 1 hour.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (150 mL). Caution: This is an exothermic process and may cause vigorous gas evolution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-tert-butyl-1H-pyrrole-3-carbaldehyde as a pale yellow oil.
Characterization of 1-tert-butyl-1H-pyrrole-3-carbaldehyde
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molar Mass | 151.21 g/mol |
| Appearance | Pale yellow oil |
| ¹³C NMR (CDCl₃) | Spectral data available in public databases.[4] |
| CAS Number | 30186-46-0[4] |
Part 2: Oxidation of 1-tert-butyl-1H-pyrrole-3-carbaldehyde
The oxidation of the aldehyde to a carboxylic acid is the final step in the synthesis. Several reagents can accomplish this transformation, including potassium permanganate (KMnO₄) and silver(I) oxide (Ag₂O).[5][6] Silver oxide is a mild and effective reagent for the oxidation of aldehydes, often used in the Tollens' test, and is particularly suitable for substrates that may be sensitive to harsher oxidizing agents.[5]
Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-tert-butyl-1H-pyrrole-3-carbaldehyde | 151.21 | 5.0 g | 0.033 |
| Silver(I) oxide (Ag₂O) | 231.74 | 9.2 g | 0.040 |
| Sodium hydroxide (NaOH) | 40.00 | 2.6 g | 0.066 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Hydrochloric acid (HCl), 2 M | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-tert-butyl-1H-pyrrole-3-carbaldehyde (5.0 g, 0.033 mol) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.6 g, 0.066 mol) in water (50 mL).
-
Add the sodium hydroxide solution to the flask containing the aldehyde.
-
To this mixture, add silver(I) oxide (9.2 g, 0.040 mol) in one portion.
-
Heat the reaction mixture to a gentle reflux and stir for 2-3 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed. A characteristic silver mirror may form on the walls of the flask.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated silver metal and any unreacted silver oxide. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-tert-butyl-1H-pyrrole-3-carboxylic acid as a white solid.
Characterization of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molar Mass | 167.21 g/mol |
| Appearance | White solid |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid starting from 1-tert-butyl-1H-pyrrole. The Vilsmeier-Haack formylation followed by silver oxide oxidation provides a practical route to this valuable building block. The provided protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. This synthetic strategy offers a solid foundation for researchers and drug development professionals engaged in the exploration of novel pyrrole-based compounds.
References
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The Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. Retrieved from [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from [Link]
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Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. Available from [Link]
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PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Retrieved from [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Retrieved from [Link]
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PubMed Central. (2015). Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic. Retrieved from [Link]
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OrgoSolver. (n.d.). Aldehyde → Carboxylic Acid with Silver (Ag₂O/H₂O). Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Oxidation of tert-butyl alcohol with potassium permanganate. Retrieved from [Link]
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- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
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